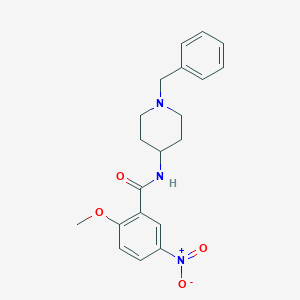
N-(1-benzyl-4-piperidinyl)-5-nitro-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzyl-4-piperidinyl)-5-nitro-2-methoxybenzamide is a complex organic compound that belongs to the class of benzylpiperidines This compound is characterized by its unique structure, which includes a benzyl group attached to a piperidine ring, a methoxy group, and a nitrobenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-4-piperidinyl)-5-nitro-2-methoxybenzamide typically involves multiple steps. One common method starts with the preparation of 1-benzylpiperidin-4-ylamine, which is then reacted with 2-methoxy-5-nitrobenzoyl chloride under appropriate conditions to yield the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-benzyl-4-piperidinyl)-5-nitro-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of N-(1-benzylpiperidin-4-yl)-2-methoxy-5-aminobenzamide.
Substitution: Formation of various substituted benzylpiperidines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an analgesic.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(1-benzyl-4-piperidinyl)-5-nitro-2-methoxybenzamide involves its interaction with specific molecular targets in the body. It is believed to act on the central nervous system by modulating neurotransmitter receptors and ion channels. The compound may also exhibit enzyme inhibition properties, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-benzylpiperidin-4-yl)acetohydrazide: Similar in structure but with an acetohydrazide group instead of a nitrobenzamide moiety.
N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine: Contains a pyrimidine ring instead of a benzamide group.
Uniqueness
N-(1-benzyl-4-piperidinyl)-5-nitro-2-methoxybenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxy and nitro groups provide distinct sites for chemical modification, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C20H23N3O4 |
|---|---|
Poids moléculaire |
369.4g/mol |
Nom IUPAC |
N-(1-benzylpiperidin-4-yl)-2-methoxy-5-nitrobenzamide |
InChI |
InChI=1S/C20H23N3O4/c1-27-19-8-7-17(23(25)26)13-18(19)20(24)21-16-9-11-22(12-10-16)14-15-5-3-2-4-6-15/h2-8,13,16H,9-12,14H2,1H3,(H,21,24) |
Clé InChI |
SMALVOWJHUAQQT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
SMILES canonique |
COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2-bromo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4,5-dihydro-1H-imidazole](/img/structure/B373772.png)

![N-{2-[(2-methoxyphenyl)sulfanyl]benzyl}-N,N-dipropylamine](/img/structure/B373774.png)

![[1,1'-biphenyl]-2-yl 3-(4,5-dihydro-1H-imidazol-2-yl)propyl ether](/img/structure/B373776.png)
![11-[2-[(dimethylamino)methyl]phenyl]-6H-benzo[c][1]benzothiepin-11-ol](/img/structure/B373777.png)


![2-[(3,4-Dimethoxyphenyl)sulfanyl]benzaldehyde oxime](/img/structure/B373784.png)
![2-Chlorodibenzo[b,f]thiepine](/img/structure/B373786.png)
![8-chloro-6-(2-chlorophenyl)-1-{[4-(2-methoxyethyl)-1-piperazinyl]methyl}-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B373787.png)
